5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound with the molecular formula C18H21BrO3 It is characterized by the presence of a bromine atom, a methoxyphenoxy group, and a dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
5-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: Another bromine-containing compound with different functional groups and applications.
Methyl 2-bromo-5-methoxybenzoate: A compound with a similar methoxy group but different overall structure and properties.
Uniqueness
5-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and transformations, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-10-15(19)11-14(2)18(13)22-9-5-8-21-17-7-4-6-16(12-17)20-3/h4,6-7,10-12H,5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYIYLKKOCGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=CC=CC(=C2)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.